VINYLTRI-T-BUTOXYSILANE

概要

説明

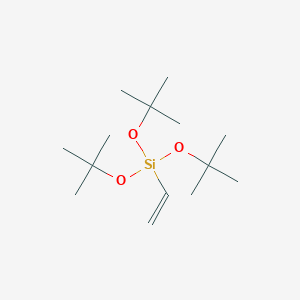

VINYLTRI-T-BUTOXYSILANE is an organosilicon compound with the molecular formula C14H30O3Si. It is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its applications in various fields, including material science and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: VINYLTRI-T-BUTOXYSILANE can be synthesized through the reaction of trichlorovinylsilane with potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows: [ \text{Cl}_3\text{SiCH=CH}_2 + 3 \text{KOtBu} \rightarrow \text{(tBuO)}_3\text{SiCH=CH}_2 + 3 \text{KCl} ]

Industrial Production Methods: In industrial settings, the production of tris(tert-butoxy)vinylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .

化学反応の分析

Types of Reactions: VINYLTRI-T-BUTOXYSILANE undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and tert-butanol.

Oxidation: It can be oxidized to form siloxanes.

Substitution: The tert-butoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles like alcohols or amines.

Major Products Formed:

Hydrolysis: Silanols and tert-butanol.

Oxidation: Siloxanes.

Substitution: Various substituted silanes depending on the nucleophile used.

科学的研究の応用

Material Science

Precursor for Silicon-Containing Films

- VTBS is utilized as a precursor in the deposition of silicon-containing films, particularly in semiconductor manufacturing. Its ability to form stable siloxane networks upon hydrolysis makes it suitable for creating thin films with desirable electrical properties.

Coatings and Adhesives

- In the coatings industry, VTBS enhances the mechanical properties and durability of coatings. It acts as a crosslinking agent that improves adhesion, solvent resistance, and weathering properties of polymeric materials. Studies have shown that incorporating VTBS into formulations increases the hardness and toughness of cured coatings .

| Property | Effect of VTBS Inclusion |

|---|---|

| Hardness | Increased |

| Solvent Resistance | Enhanced |

| Weathering Resistance | Improved |

Organic Synthesis

Reagent for Vinyl Group Introduction

- VTBS serves as a reagent for introducing vinyl groups into organic molecules. This application is particularly useful in the synthesis of silicon-containing arylacetylenic monomers such as Vinyltri(phenylethynyl)silane (VTPES) and phenyltri(phenylethynyl)silane (PTPES). These monomers can be cured thermally without generating volatiles, making them suitable for high-performance applications.

Synthesis Methodology

- The synthesis of VTPES and PTPES involves Grignard reactions, followed by characterization using techniques such as NMR and FT-IR spectroscopy. The resulting compounds exhibit desirable thermal properties, with melting points indicating their stability under processing conditions.

Nanotechnology

Hybrid Materials Development

- VTBS plays a crucial role in developing organic-inorganic hybrid materials. Its ability to form siloxane networks is leveraged to create nanocomposites that exhibit enhanced mechanical and thermal properties. These materials are increasingly used in applications ranging from electronics to advanced coatings .

Surface Modification

- The compound is also employed in modifying silica and metal oxide surfaces through controlled formation of monolayers. This application is vital for enhancing the functionality of surfaces in various technological applications, including catalysis and sensor development .

Case Studies

Case Study 1: Coatings Performance Enhancement

In a study focusing on waterborne coatings, the integration of VTBS was found to significantly improve the adhesion properties and resistance to abrasion compared to traditional formulations lacking silanes. The research demonstrated that increasing the silane content directly correlates with enhanced performance metrics such as hardness and durability .

Case Study 2: Drug Delivery Systems

Research exploring VTBS's potential in drug delivery systems highlighted its ability to form stable complexes with biomolecules. This property is essential for developing effective drug carriers that can improve bioavailability and therapeutic efficacy.

作用機序

The mechanism of action of tris(tert-butoxy)vinylsilane involves the interaction of its vinyl group with various substrates. The vinyl group can undergo polymerization or addition reactions, leading to the formation of complex molecular structures. The tert-butoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

類似化合物との比較

- Vinyltrimethoxysilane

- Vinyltriethoxysilane

- Vinyltris(methylethylketoxime)silane

Comparison: VINYLTRI-T-BUTOXYSILANE is unique due to the presence of tert-butoxy groups, which provide greater steric hindrance compared to methoxy or ethoxy groups. This can result in different reactivity and selectivity in chemical reactions. Additionally, the tert-butoxy groups can enhance the stability of the compound under various conditions .

生物活性

Overview

VINYLTRI-T-BUTOXYSILANE, also known as tris(tert-butoxy)vinylsilane, is an organosilicon compound with the molecular formula C14H30O3Si. This compound is characterized by a vinyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. It has applications in material science, organic synthesis, and potential uses in biology and medicine.

This compound functions primarily as a silane crosslinking agent. Its mechanism involves:

- Covalent Bond Formation : The compound can react with hydroxyl groups present in organic resins and inorganic fillers, leading to the formation of a silane crosslinking network. This enhances the durability and resistance of coatings and sealants to environmental factors.

- Hydrolysis : In the presence of moisture, this compound hydrolyzes to produce silanols and tert-butanol, which can influence its biological activity .

Cellular Effects : Limited studies document the direct effects of this compound on various cell types. However, it is noted that exposure can cause irritation to the respiratory tract, skin, and eyes.

Toxicity : The hydrolysis product, tert-butanol, has a reported oral LD50 of 3500 mg/kg in rats, indicating moderate toxicity levels. The compound's safety profile necessitates careful handling to prevent exposure.

Case Studies

- Material Science Applications : Research indicates that this compound is utilized in creating organic-inorganic hybrid materials and nanocomposites. It plays a crucial role in modifying silica and metal oxide surfaces through controlled formation of monolayers .

- Drug Delivery Systems : There is ongoing exploration into its potential for drug delivery due to its ability to form stable complexes with biomolecules. This property could enhance the efficacy of therapeutic agents when delivered via silane-modified systems.

- In Vitro Bioactivity Studies : A study highlighted the use of high-throughput screening methods to evaluate the bioactivity of various compounds, including organosilanes. Such methodologies can provide insights into the biological activity of this compound as part of broader chemical assessments .

Comparative Analysis

| Property | This compound | Vinyltrimethoxysilane | Vinyltriethoxysilane |

|---|---|---|---|

| Functional Groups | Vinyl + 3 tert-butoxy | Vinyl + 3 methoxy | Vinyl + 3 ethoxy |

| Reactivity | Moderate due to steric hindrance from tert-butoxy groups | Higher reactivity due to smaller methoxy groups | Intermediate reactivity |

| Biological Activity | Limited data on cellular effects; potential for drug delivery | More extensively studied for biological applications | Similar potential as this compound |

特性

IUPAC Name |

ethenyl-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPSOKLSZSNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968327 | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-88-7 | |

| Record name | Tris(1,1-dimethylethoxy)ethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。